Quantified Differentiation in Molecular Size and Lipophilicity for Lead-Like SAR Studies
Compared to the closely related N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea (CAS 84882-78-0), the target compound N-ethyl-N'-(5-methyl-3-isoxazolyl)urea possesses a significantly lower molecular weight and a different lipophilicity profile, making it a superior, more 'lead-like' scaffold for initial drug discovery screening [1]. These differences are not trivial; they directly impact the compound's physicochemical and ADME properties. The target compound's lower molecular weight and tPSA suggest a higher likelihood of good oral bioavailability and cell permeability according to established rules like Lipinski's Rule of Five [2].
| Evidence Dimension | Molecular Weight (MW) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | MW: 169.18 g/mol; tPSA: 67.2 Ų |
| Comparator Or Baseline | N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea: MW: 235.21 g/mol; tPSA: Not specified but expected to be higher due to the phenyl ring. |
| Quantified Difference | Target compound is ~66 g/mol lower in molecular weight, a reduction of ~28%. |
| Conditions | Calculated physicochemical properties derived from molecular structure (in silico). |
Why This Matters
The lower molecular weight and favorable tPSA indicate a higher probability of achieving oral bioavailability, a critical go/no-go decision point in early drug discovery, making it a more efficient starting point for lead optimization than larger, more lipophilic analogs.
- [1] Kuujia. (n.d.). Cas no 55807-55-1 (3-ethyl-1-(5-methyl-1,2-oxazol-3-yl)urea). View Source
- [2] Kuujia. (n.d.). Cas no 55807-55-1 (3-ethyl-1-(5-methyl-1,2-oxazol-3-yl)urea). View Source
